molecular formula C21H21N5O2S2 B2784596 N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1334375-39-1

N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Cat. No.: B2784596
CAS No.: 1334375-39-1
M. Wt: 439.55
InChI Key: RXSCEXCCMSKCAN-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a synthetic small molecule designed for biochemical research. Its complex structure integrates several privileged pharmacophores, including a benzothiazole, a 1,2,4-oxadiazole, and a thiophene ring, suggesting potential for diverse receptor interactions. The benzothiazole moiety is a scaffold of significant interest in medicinal chemistry, often associated with biological activities in various synthetic drug molecules . The 1,2,4-oxadiazole heterocycle is a well-known bioisostere for carboxylate and amide groups, frequently employed to improve pharmacokinetic properties and metabolic stability in drug discovery efforts. This specific molecular architecture makes the compound a valuable chemical tool for high-throughput screening, target identification, and structure-activity relationship (SAR) studies in early-stage drug development. Researchers can utilize this compound to probe biological systems and investigate novel therapeutic pathways. It is supplied as a high-purity material to ensure reliable and reproducible results in laboratory experiments. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-13-22-16-10-15(6-7-17(16)30-13)23-21(27)14-4-2-8-26(11-14)12-19-24-20(25-28-19)18-5-3-9-29-18/h3,5-7,9-10,14H,2,4,8,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSCEXCCMSKCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCN(C3)CC4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates multiple pharmacophores, which may contribute to its diverse biological effects, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5O2S2C_{21}H_{21}N_{5}O_{2}S_{2} with a molecular weight of 439.6 g/mol. The structural complexity arises from the incorporation of a benzothiazole moiety, an oxadiazole ring, and a piperidine derivative.

PropertyValue
Molecular FormulaC21H21N5O2S2C_{21}H_{21}N_{5}O_{2}S_{2}
Molecular Weight439.6 g/mol
CAS Number1334375-39-1

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazole showed promising antitubercular activity against Mycobacterium bovis BCG, suggesting that similar derivatives may also be effective against other bacterial strains . The mechanism involves the inhibition of key enzymes involved in fatty acid biosynthesis, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives containing piperidine and thiazole rings have shown significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). In particular, compounds with IC50 values as low as 0.25 µM have been reported to induce apoptosis and inhibit cell proliferation through various pathways including cell cycle arrest .

Case Study 1: Antimycobacterial Activity

In a comparative study on the antitubercular efficacy of various heterocyclic compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM against drug-resistant strains of M. tuberculosis. The structural features that contributed to this activity included the presence of long alkyl chains and specific heterocyclic configurations .

Case Study 2: Cytotoxicity Against Cancer Cells

A detailed investigation into the cytotoxic effects of similar piperidine derivatives revealed that modifications in substituents significantly affected their potency against cancer cell lines. For example, the introduction of electron-withdrawing groups enhanced cytotoxicity, with IC50 values dropping below 10 µM for several tested compounds .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Compounds targeting enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : Alterations in membrane permeability resulting in cell lysis.

Scientific Research Applications

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds containing similar structural motifs:

Case Study: Structure-Activity Relationship (SAR) Analysis

A study investigated various thiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with specific substituents exhibited significant cytotoxic effects. For instance, one thiazole derivative demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells, highlighting the importance of structural modifications in enhancing activity .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Induces apoptosis
Compound BA54915Inhibits proliferation
Compound CHepG28Cell cycle arrest

Antimicrobial Properties

The oxadiazole ring present in the compound is known for its antimicrobial properties. Research has shown that derivatives with oxadiazole structures exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of various oxadiazole derivatives against a range of pathogens. The results indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 12 µg/mL .

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

Compound NamePathogen TestedMIC (µg/mL)Activity Type
Compound DE. coli12Bactericidal
Compound ES. aureus15Bacteriostatic
Compound FC. albicans10Fungicidal

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, compounds similar to N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide have been explored for additional therapeutic uses.

Case Study: Anti-inflammatory Properties

Research has indicated that thiazole derivatives can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. One study reported that a thiazole-based compound significantly reduced TNF-alpha levels in vitro, suggesting potential applications in treating inflammatory diseases .

Data Table: Anti-inflammatory Activity of Thiazole Derivatives

Compound NameInflammatory ModelEffect Observed
Compound GLPS-stimulated macrophagesDecreased TNF-alpha production
Compound HCarrageenan-induced paw edemaReduced edema by 30%

Comparison with Similar Compounds

Table 2: Bioactivity Testing Parameters

Parameter Target Compound (Inferred) Compounds Platform
Assay Type Likely enzyme inhibition or cell proliferation Enzyme inhibition, cytotoxicity 3D vascularized cell culture
Statistical Analysis Two-tailed t-test (p ≤ 0.05) Two-tailed t-test (p ≤ 0.05) N/A
Bioactivity Metrics IC50, EC50 (hypothetical) IC50 values with p < 0.001 Chemotaxis, drug response

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is more complex than ’s analogues due to its oxadiazole-thiophene linker, which may impact scalability and yield .
  • Testing Advancements : Adoption of 3D culture models () could provide more physiologically relevant data than traditional assays, addressing limitations in prior studies .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks to verify the integration of aromatic protons (e.g., thiophene, benzothiazole) and methyl/piperidine groups .
  • High-resolution MS : Validate molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

How is preliminary biological activity screening conducted for this compound?

Basic Research Question

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ calculations .
  • Dose-response studies : Evaluate potency gradients across concentrations (e.g., 0.1–100 µM) .

How can synthesis yields be optimized for large-scale production?

Advanced Research Question

  • Solvent optimization : Use polar aprotic solvents (DMF, acetonitrile) to enhance reaction rates .
  • Catalyst selection : Employ ultrasound-assisted methods to reduce reaction time and improve yields by 15–20% .
  • Temperature control : Reflux conditions (80–100°C) for cyclization steps to minimize side products .

How should contradictory biological activity data be analyzed?

Advanced Research Question

  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature) to rule out variability .
  • Selectivity profiling : Compare activity across related targets (e.g., kinase vs. protease inhibition) .
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .

What computational approaches support structure-activity relationship (SAR) studies?

Advanced Research Question

  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock .
  • Quantitative SAR (QSAR) : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity .
  • Dynamics simulations : Analyze conformational stability in aqueous environments (GROMACS) .

What mechanistic studies elucidate the compound’s reactivity?

Advanced Research Question

  • Isotopic labeling : Track sulfur or nitrogen atoms in reaction pathways using ³⁴S or ¹⁵N isotopes .
  • Intermediate trapping : Use low-temperature NMR to identify transient species (e.g., acyl chlorides) .
  • Kinetic studies : Measure rate constants under varying pH and solvent conditions to propose reaction mechanisms .

How is stability assessed under physiological conditions?

Advanced Research Question

  • Forced degradation : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) .
  • HPLC monitoring : Quantify degradation products (e.g., hydrolyzed amides) over time .
  • Plasma stability : Incubate with human plasma (37°C) and measure half-life using LC-MS .

What purification strategies resolve complex mixtures in multi-step syntheses?

Advanced Research Question

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) .
  • Recrystallization : Optimize solvent pairs (ethanol/water) for high-purity crystals .
  • HPLC prep-scale : Employ reverse-phase C18 columns for challenging separations .

How can target engagement be validated in cellular models?

Advanced Research Question

  • Pull-down assays : Use biotinylated analogs to isolate bound proteins from lysates .
  • Thermal shift assays : Monitor target protein melting curves with SYPRO Orange dye .
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .

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